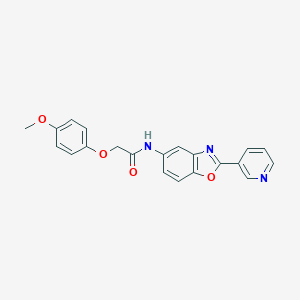
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CMPOB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CMPOB is a synthetic compound that has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, neuroprotection, and antimicrobial activity. N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is also a synthetic compound, which allows for easy modification and optimization of its chemical structure. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated and monitored.
Future Directions
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, including:
1. Further exploration of its mechanism of action and identification of its molecular targets.
2. Optimization of its chemical structure to improve its efficacy and reduce its toxicity.
3. Development of novel drug delivery systems to improve its bioavailability and target specific tissues.
4. Evaluation of its potential applications in other fields, such as inflammation, metabolic disorders, and cardiovascular diseases.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and evaluate its potential applications in humans.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, which involves the coupling of 4-bromo-3-chloroanisole with 4-bromo-3-phenyl-1,2,4-oxadiazole in the presence of a palladium catalyst. Another method involves the reaction of 3-chloro-4-methoxyphenylboronic acid with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl chloride in the presence of a base.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have antimicrobial activity against different strains of bacteria and fungi.
properties
Molecular Formula |
C19H18ClN3O3 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-11-10-14(12-15(16)20)21-17(24)8-5-9-18-22-19(23-26-18)13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24) |
InChI Key |
MAXPVUZCWRNXHW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278551.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278552.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
![N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)

![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)